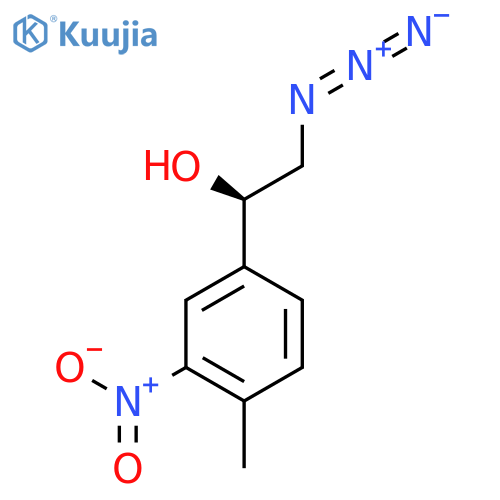Cas no 1568237-01-3 ((1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

1568237-01-3 structure
商品名:(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1568237-01-3
- AKOS021414096
- EN300-1147365
- (1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
-
- インチ: 1S/C9H10N4O3/c1-6-2-3-7(4-8(6)13(15)16)9(14)5-11-12-10/h2-4,9,14H,5H2,1H3/t9-/m0/s1
- InChIKey: LMQVXGUNHRKPHW-VIFPVBQESA-N
- ほほえんだ: O[C@@H](CN=[N+]=[N-])C1C=CC(C)=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 222.07529019g/mol
- どういたいしつりょう: 222.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147365-1g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 1g |
$842.0 | 2023-10-25 | |
| Enamine | EN300-1147365-0.25g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
| Enamine | EN300-1147365-0.1g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
| Enamine | EN300-1147365-5.0g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1147365-10g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 10g |
$3622.0 | 2023-10-25 | |
| Enamine | EN300-1147365-5g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 5g |
$2443.0 | 2023-10-25 | |
| Enamine | EN300-1147365-0.05g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
| Enamine | EN300-1147365-1.0g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1147365-2.5g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
| Enamine | EN300-1147365-10.0g |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol |
1568237-01-3 | 10g |
$4236.0 | 2023-06-09 |
(1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
1568237-01-3 ((1R)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
